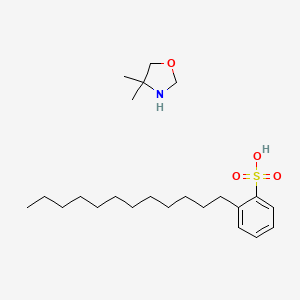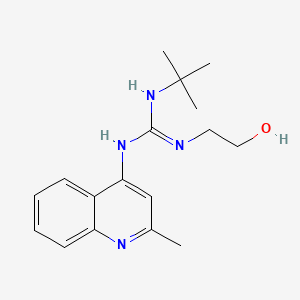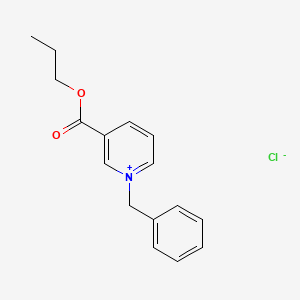
1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C13H13ClN2O It is known for its unique structure, which includes a benzyl group attached to a pyridinium ring with a propoxycarbonyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride typically involves the reaction of benzyl chloride with 3-(propoxycarbonyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the pyridinium salt.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving advanced techniques like crystallization and purification.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.
Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydropyridine derivatives.
Applications De Recherche Scientifique
1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride involves its interaction with molecular targets through various pathways. The benzyl group and pyridinium ring play crucial roles in its reactivity, allowing it to participate in electron transfer and nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to its diverse effects.
Comparaison Avec Des Composés Similaires
- 1-Benzyl-3-carboxypyridinium chloride
- 1-Benzyl-3-carbamoylpyridinium chloride
Comparison: 1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride is unique due to its propoxycarbonyl substituent, which imparts distinct chemical properties compared to similar compounds
Propriétés
Numéro CAS |
65128-41-8 |
|---|---|
Formule moléculaire |
C16H18ClNO2 |
Poids moléculaire |
291.77 g/mol |
Nom IUPAC |
propyl 1-benzylpyridin-1-ium-3-carboxylate;chloride |
InChI |
InChI=1S/C16H18NO2.ClH/c1-2-11-19-16(18)15-9-6-10-17(13-15)12-14-7-4-3-5-8-14;/h3-10,13H,2,11-12H2,1H3;1H/q+1;/p-1 |
Clé InChI |
OYJULNRGQJQPRS-UHFFFAOYSA-M |
SMILES canonique |
CCCOC(=O)C1=C[N+](=CC=C1)CC2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)

![4-Methyl-2-azaspiro[5.5]undec-1-ene](/img/structure/B14468591.png)
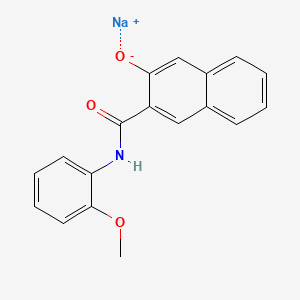


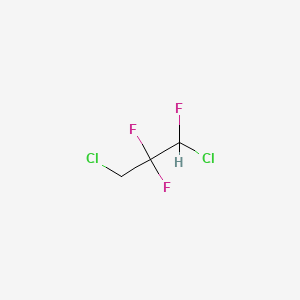
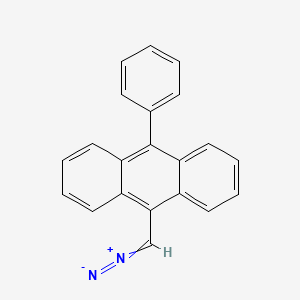
![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)
